1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate
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Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is a complex organic compound that features a combination of benzothiazole, azetidine, and phenoxyacetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, which can be synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base. The azetidine ring is then introduced through a cyclization reaction involving an appropriate azetidinone precursor. Finally, the phenoxyacetate moiety is attached via esterification using 4-fluorophenoxyacetic acid and a suitable coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The fluorine atom on the phenoxyacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while substitution of the fluorine atom can produce various substituted phenoxyacetate derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity, while the phenoxyacetate moiety can contribute to its overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core structure.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid feature the azetidine ring.
Phenoxyacetate Derivatives: Compounds like 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid are similar in structure to the phenoxyacetate moiety.
Uniqueness
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-15-3-2-4-16-18(15)21-19(27-16)22-9-14(10-22)26-17(23)11-25-13-7-5-12(20)6-8-13/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYVFEIZNSGKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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